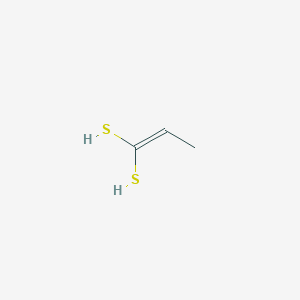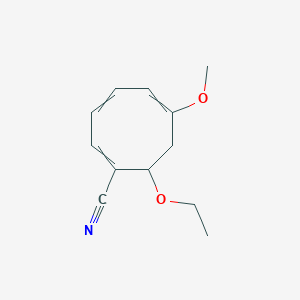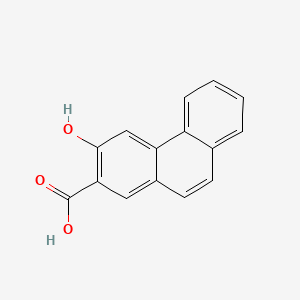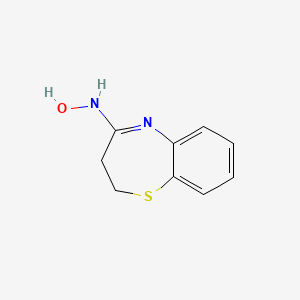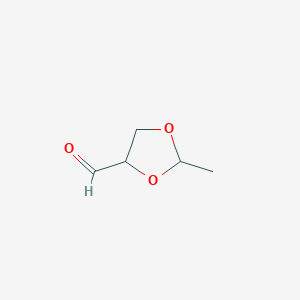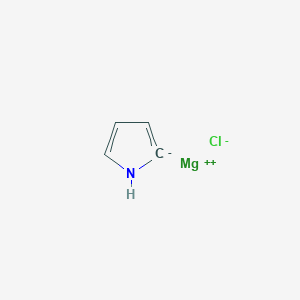
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C22H24O4. It is a derivative of cyclohexene, featuring two phenyl groups and two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate typically involves a Diels-Alder reaction. This reaction combines a diene and a dienophile to form a cyclohexene ring. For example, 1,3-butadiene can react with maleic anhydride to produce cyclohexene derivatives . The reaction conditions often include heating the reactants in a solvent such as xylene, followed by purification steps like crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process might include distillation and recrystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diacids, while reduction could produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves its interaction with molecular targets. For example, in a Diels-Alder reaction, the compound acts as a dienophile, reacting with a diene to form a cyclohexene ring. This reaction proceeds through a concerted mechanism, where bonds are formed and broken simultaneously .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 4-cyclohexene-1,2-dicarboxylate: A similar compound with methyl ester groups instead of ethyl.
Diglycidyl 4,5-epoxycyclohexane-1,2-dicarboxylate: A compound with epoxy groups instead of phenyl.
Uniqueness
Diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate is unique due to its phenyl groups, which can influence its reactivity and physical properties. The presence of ester groups also makes it versatile for various chemical transformations.
Eigenschaften
CAS-Nummer |
114606-03-0 |
|---|---|
Molekularformel |
C24H26O4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
diethyl 4,5-diphenylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H26O4/c1-3-27-23(25)21-15-19(17-11-7-5-8-12-17)20(18-13-9-6-10-14-18)16-22(21)24(26)28-4-2/h5-14,21-22H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
LPKJSOYQTBEHPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC(=C(CC1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




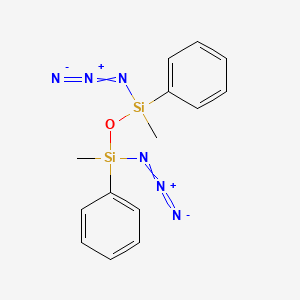
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
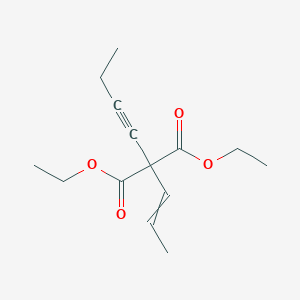
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)

